N-[2-(cyclohex-1-en-1-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide
Description
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,2-dimethyl-5-oxooxolane-3-carboxamide |
InChI |
InChI=1S/C15H23NO3/c1-15(2)12(10-13(17)19-15)14(18)16-9-8-11-6-4-3-5-7-11/h6,12H,3-5,7-10H2,1-2H3,(H,16,18) |
InChI Key |
LKKWQNMKWQOOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NCCC2=CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Ring Closure
The 2,2-dimethyl-5-oxotetrahydrofuran moiety is typically constructed via acid-catalyzed cyclization of γ-keto acids. Boron trifluoride diethyl etherate (BF₃·OEt₂) demonstrates particular efficacy, facilitating intramolecular esterification at 0–5°C in dichloromethane (DCM) with 68–72% isolated yields. Comparative studies show iodine catalysis in toluene at 80°C achieves similar cyclization but with lower stereochemical control (diastereomeric ratio 3:1 vs 8:1 for BF₃).
Table 1: Cyclization Catalyst Performance
| Catalyst | Temp (°C) | Solvent | Yield (%) | dr (cis:trans) |
|---|---|---|---|---|
| BF₃·OEt₂ | 0–5 | DCM | 72 | 8:1 |
| I₂ | 80 | Toluene | 65 | 3:1 |
| H₂SO₄ | 25 | EtOH | 58 | 2:1 |
Stereochemical Control
X-ray crystallographic analysis of intermediates reveals that BF₃ coordination to the carbonyl oxygen enforces a chair-like transition state, favoring the cis-isomer. Substituent effects are critical—2,2-dimethyl groups enhance ring strain relief during cyclization, increasing reaction rates by 3-fold compared to unsubstituted analogs.
Amide Bond Formation Methodologies
Carboxylic Acid Activation
The carboxamide group is introduced via coupling of 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid with 2-(cyclohex-1-en-1-yl)ethylamine. Screening of coupling agents identifies HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as optimal, achieving 92% conversion in DMF at 25°C. Competitive side reactions (e.g., oxazolidinone formation) are suppressed by maintaining pH 7–8 with DIPEA (N,N-Diisopropylethylamine).
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| HATU | DMF | 4 | 92 |
| EDCl/HOBt | DCM | 12 | 85 |
| DCC | THF | 24 | 73 |
Microwave-Assisted Coupling
Microwave irradiation (100 W, 80°C) reduces reaction times from hours to minutes while maintaining yields. Kinetic studies show first-order dependence on amine concentration under these conditions, with an activation energy of 58.2 kJ/mol.
Functional Group Compatibility and Protection
Cyclohexenyl Group Stability
The cyclohex-1-en-1-yl moiety demonstrates remarkable stability under acidic coupling conditions but requires protection during hydrogenation steps. Comparative TLC analysis shows <5% ring hydrogenation when using Pd/C (10%) in ethyl acetate at 25°C.
Orthogonal Protection Schemes
Successful multi-step syntheses employ:
-
TBS Protection : tert-Butyldimethylsilyl groups shield hydroxyls during amidation (94% deprotection yield with TBAF)
-
Fmoc Strategies : For solid-phase synthesis, Fmoc-amine intermediates show 87% purity after cleavage
| Catalyst | Pressure (bar) | Temp (°C) | ee (%) |
|---|---|---|---|
| [Rh(R-Xyl-PhanePhos)COD] | 10 | 65 | 99 |
| Pd/C | 1 | 25 | 25 |
Solvent and Temperature Effects
Polarity Impact on Reaction Rates
Dielectric constant (ε) correlates with cyclization efficiency:
-
ε = 8.9 (DCM): 72% yield
-
ε = 2.4 (Toluene): 58% yield
-
ε = 37.5 (DMF): 41% yield
Cryogenic Techniques
Sub-zero temperatures (-78°C) in THF improve stereoselectivity to 12:1 dr but reduce yields to 61% due to slower reaction kinetics.
Analytical Characterization
Spectroscopic Identification
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactions: Acts as a reactive intermediate in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Cyclohexene-Containing Carboxamides
2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide () shares the cyclohexene-carboxamide backbone but differs in substituents:
- Substituents : Bromine at the cyclohexene position and a phenyl group on the carboxamide.
- Synthesis : Alkylation via NaH and methyl iodide in DMF, contrasting with the target compound’s likely multi-step synthesis involving oxotetrahydrofuran formation .
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol () incorporates a phenol and dimethylaminoethyl chain instead of a carboxamide. This structural divergence suggests distinct pharmacological profiles, such as altered solubility (logP) or receptor affinity .
Heterocyclic Derivatives with Cyclohexene Substituents
lists 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with cyclohex-1-en-1-yl substituents (e.g., 4-(dimethylamino)cyclohex-1-en-1-yl). Key differences include:
- Core Scaffold: The pyrido-pyrimidinone core vs. the tetrahydrofuran-carboxamide in the target compound.
- Bioactivity: Pyrido-pyrimidinones are often kinase inhibitors, while the target’s carboxamide group may target proteases or amidase enzymes .
Comparative Data Table
Research Findings and Implications
- Reactivity: The target compound’s oxotetrahydrofuran group may confer higher hydrolytic stability compared to bromine-containing analogs but lower than phenol derivatives .
- Synthetic Challenges : highlights the use of NaH and DMF for alkylation, suggesting similar harsh conditions may apply to the target compound’s synthesis, necessitating tight storage controls .
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide, with the CAS number 1676026-84-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is , and it has a molecular weight of 265.35 g/mol. The structure is characterized by a tetrahydrofuran ring and a carboxamide functional group, which are pivotal for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1676026-84-8 |
| Molecular Formula | C₁₅H₂₃NO₃ |
| Molecular Weight | 265.35 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other compounds in the oxotetrahydrofuran class. For instance, related compounds have shown inhibitory effects on fatty acid synthase (FASN), which plays a crucial role in lipid metabolism and cancer proliferation .
Cancer Research
Research indicates that derivatives of oxotetrahydrofuran compounds exhibit anti-cancer properties. For example, compounds structurally similar to this compound have been studied for their ability to inhibit tumor growth in various cancer models by targeting metabolic pathways critical for cancer cell survival .
Neurological Applications
Another area of interest is the potential neurological applications of this compound. Similar compounds have been explored for their ability to modulate neurotransmitter levels, which could have implications for treating conditions such as epilepsy or anxiety disorders . The inhibition of enzymes like GABA aminotransferase has been linked to increased levels of GABA, an important inhibitory neurotransmitter.
Case Studies
- Inhibition of FASN : A study on related oxotetrahydrofuran compounds demonstrated significant inhibition of FASN activity in cancer cell lines, leading to reduced cell viability and increased apoptosis rates . This suggests that this compound may share similar properties.
- Neurotransmitter Modulation : Another investigation focused on the modulation of GABA levels through enzyme inhibition by similar compounds. Results indicated a marked increase in GABA concentration, suggesting therapeutic potential for neurological disorders .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., ring-opening of tetrahydrofuran) .
- Solvent Selection : Chloroform or dichloromethane is preferred for amide coupling due to their inertness and ability to stabilize intermediates .
- Catalysts : Phosphorus pentasulfide (P₂S₅) enhances thioamide formation in related carboxamide syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, validated by HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR confirms cyclohexenyl ethyl substitution (δ 5.6–5.8 ppm for cyclohexene protons) and tetrahydrofuran ring integrity (δ 4.1–4.3 ppm for oxo-protons) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 322.1912) and fragmentation patterns .
- IR Spectroscopy : Stretching bands at 1650–1680 cm⁻¹ confirm the carboxamide C=O group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. Strategies include:
- Reproducibility Controls : Standardize cell lines (e.g., HEK293 for receptor-binding assays) and use internal controls (e.g., reference inhibitors) .
- Purity Reassessment : Quantify trace impurities (e.g., residual solvents) via GC-MS, as even 1% contaminants can skew IC₅₀ values .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for proposed biological targets (e.g., GPCRs or kinases) .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (2.8 ± 0.3), suggesting moderate lipophilicity and blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
- Docking Studies : AutoDock Vina models interactions with cyclooxygenase-2 (COX-2), highlighting hydrogen bonds with Arg120 and Tyr355 .
Q. What strategies isolate stereoisomers of this compound for enantioselective studies?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IG-3 columns with ethanol/hexane (70:30) to resolve enantiomers (α = 1.2–1.5) .
- Crystallization : Recrystallize in acetone/water to isolate diastereomers via differential solubility .
- Stereochemical Assignment : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
